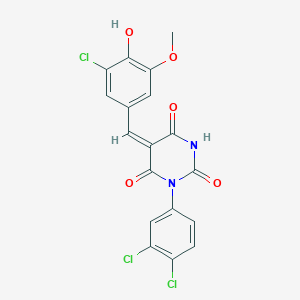
5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized using various methods. Its mechanism of action and physiological effects have been studied extensively, and it has shown promising results in various scientific research applications. In
作用機序
The mechanism of action of 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been reported to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, it has been reported to exhibit antioxidant, anti-inflammatory, and analgesic properties.
実験室実験の利点と制限
The advantages of using 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify the signaling pathways and enzymes involved in its therapeutic effects. Additionally, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy. Finally, it is important to conduct further studies to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
合成法
The synthesis of 5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been reported using various methods. One of the most commonly used methods involves the reaction of 2-naphthylamine and thioglycolic acid in the presence of a base to form 2-thioxo-1,3-thiazolidin-4-one. This intermediate is then reacted with salicylaldehyde to form the final product.
科学的研究の応用
5-(3-hydroxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antidiabetic, and antioxidant properties. This compound has also shown potential as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2S2/c22-15-8-3-5-13(11-15)12-18-19(23)21(20(24)25-18)17-10-4-7-14-6-1-2-9-16(14)17/h1-12,22H/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEARDPEFOOOAT-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC(=CC=C4)O)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC(=CC=C4)O)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-hydroxybenzylidene)-3-(naphthalen-1-yl)-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915950.png)
![2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
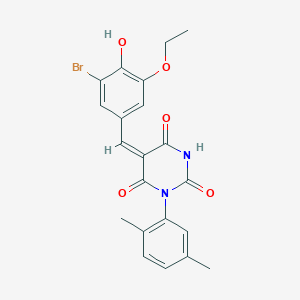
![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)
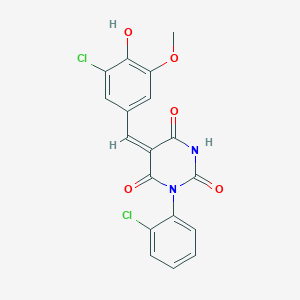
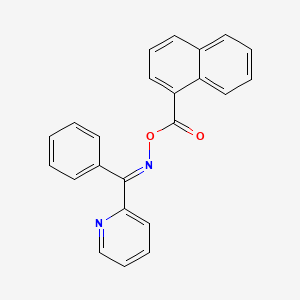
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
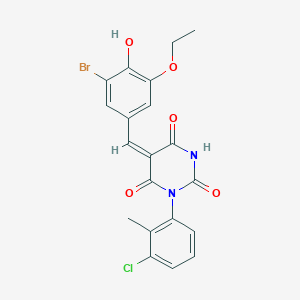
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)

![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
